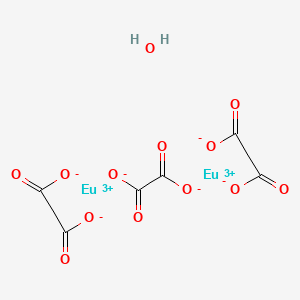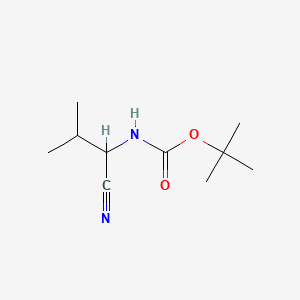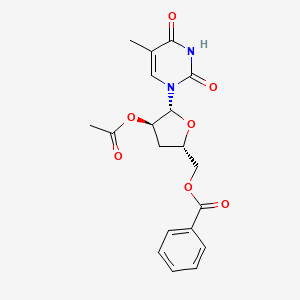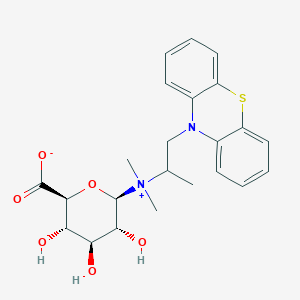
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Nε-(Ethoxycarbonylethyl)-L-lysine Methyl Ester is synthesized through the reaction of methylglyoxal with lysine residues in proteins, forming advanced glycation end-products like Nε-(carboxyethyl)lysine (CEL) alongside Nε-(carboxymethyl)lysine (CML) (Ahmed et al., 1997). The process is implicated in the aging of tissue proteins and the development of various pathologies.
Wissenschaftliche Forschungsanwendungen
Enzymatic Crosslinking and Bio-inspired Materials
Poly(L-lysine)s modified with Nepsilon-substituted tetrapeptides have been synthesized to function as substrates for tyrosinase, enabling enzyme-mediated interpolymer cross-linking. This approach has led to the creation of bio-inspired hybrid fibers with enhanced mechanical strengths, highlighting the potential of lysine derivatives in reinforcing materials inspired by biological processes (Tonegawa et al., 2004).
Organogelation Properties
The organogelation behavior of Nepsilon-dodecyl-L-lysine esters has been explored, revealing that the combination of lysine with various L-amino acids can lead to the formation of organogels. This study showcases the significance of selecting suitable amine and acid components to control organogelation properties, pointing to applications in material science for creating structured organic phases (Suzuki et al., 2009).
Block Copolymer Synthesis for Biomedical Applications
Research on the synthesis of block copolymers through the ring-opening polymerization of Nepsilon-substituted lysine derivatives, such as poly(L-lactide)-b-poly(Nepsilon-(Z)-L-lysine), has been conducted. These studies underscore the role of lysine derivatives in the development of polymers with potential applications in drug delivery and tissue engineering (Fan et al., 2005).
Enhancement of Osteoblast Attachment and Growth
Amphiphilic triblock copolymers containing lysine derivatives have shown to improve surface properties for promoting osteoblast adhesion and proliferation. This indicates their utility in cell delivery systems and tissue engineering solutions (Peng et al., 2009).
Racemization Studies in Peptide Synthesis
Studies on diastereomeric peptide derivatives, including those involving N-benzoyl-D,L-X-N epsilon-benzyloxycarbonyl-L-lysine methyl ester, provide insights into racemization during peptide synthesis. This research has implications for understanding the stability and reactivity of peptide bonds in synthetic chemistry (Benoiton et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The global surfactant market, which includes esters, was valued at $41.3 billion in 2019 and is expected to reach $58.5 billion by 2027 . The dynamic increase in the production of non-ionic surfactants is related to the increased demand for raw materials for the production of liquid detergents, where ethoxylates are proved to be the most suitable .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUJLFAVAPQNV-AXDSSHIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747726 |
Source


|
| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate | |
CAS RN |
103954-36-5 |
Source


|
| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)







